molecular formula C10H14FNO B8353775 2-Amino-2-(fluoromethyl)-3-phenylpropan-1-ol

2-Amino-2-(fluoromethyl)-3-phenylpropan-1-ol

Cat. No. B8353775
M. Wt: 183.22 g/mol
InChI Key: NUOVMBPKJIVXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(fluoromethyl)-3-phenylpropan-1-ol is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-amino-2-benzyl-3-fluoropropan-1-ol

InChI

InChI=1S/C10H14FNO/c11-7-10(12,8-13)6-9-4-2-1-3-5-9/h1-5,13H,6-8,12H2

InChI Key

NUOVMBPKJIVXBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(CF)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-amino-2-benzyl-3-fluoropropanoic acid (50 mg, 0.25 mmol) (for synthesis see EP 0 040 150 A1) in 2.5 mL THF, cooled to 0° C., was added borane-tetrahydrofuran complex (1M in THF, 0.75 mL, 0.75 mmol) dropwise. The reaction was stirred at rt overnight, quenched with MeOH and concentrated. Hydrochloric acid (1M, 7.5 mL, 7.5 mmol) was added, the mixture was heated to 45° C. for 1 h and concentrated. The reaction was made basic with saturated NaHCO3 and exacted with CHCl3. Drying and solvent evaporation gave 2-amino-2-(fluoromethyl)-3-phenylpropan-1-ol. 1H NMR (400 MHz, CDCl3) δ 7.35-7.21 (m, 5H), 4.30-4.11 (two q, ABX system, J=47.4 Hz, J=20.8 Hz, J=9.0 Hz, 2H), 3.49 (m, 2H), 2.76 (m, 2H).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
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solvent
Reaction Step One
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0.75 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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